1-Cyclohexyl-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)thiourea
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Overview
Description
1-Cyclohexyl-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)thiourea typically involves the reaction of cyclohexyl isothiocyanate with 1-ethyl-3,5-dimethylpyrazole. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles like amines, alcohols, or thiols; reactions are conducted in polar solvents such as ethanol or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
1-Cyclohexyl-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)thiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of thiourea-based inhibitors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)thiourea involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The thiourea group is crucial for this interaction, as it can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)urea: Similar structure but with a urea group instead of a thiourea group.
1-Cyclohexyl-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)methylurea: Contains a methyl group attached to the urea moiety.
1-Cyclohexyl-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethylthiourea: Similar structure with an ethyl group attached to the thiourea moiety.
Uniqueness
1-Cyclohexyl-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)thiourea is unique due to its specific combination of a cyclohexyl group, a pyrazole ring, and a thiourea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-cyclohexyl-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4S/c1-4-18-11(3)13(10(2)17-18)16-14(19)15-12-8-6-5-7-9-12/h12H,4-9H2,1-3H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRKGTPXGJQUEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=S)NC2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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